molecular formula C8H11F3N2O B13223426 3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene

3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene

Cat. No.: B13223426
M. Wt: 208.18 g/mol
InChI Key: FLJLCHRECQAWGA-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[45]dec-2-ene is a spirocyclic compound characterized by the presence of a trifluoromethyl group, an oxa-diazaspiro core, and a unique structural arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene typically involves the reaction of cyclic ketones with oxamic acid thiohydrazides. This method allows for the formation of spirocyclic structures with high yields . The reaction conditions often include mild temperatures and the use of specific catalysts to facilitate the formation of the desired spirocyclic compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The compound can interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene is unique due to its specific spirocyclic structure and the presence of both an oxa and diaza moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its trifluoromethyl group further enhances its reactivity and stability, distinguishing it from other similar compounds.

Biological Activity

3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene is a novel compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in treating metabolic disorders such as diabetes and obesity.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₈H₁₁F₃N₂O
Molecular Weight208.18 g/mol
CAS Number2090908-48-6
StructureStructure

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

Research indicates that this compound exhibits inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a critical target in the treatment of diabetes and obesity. The compound's mechanism involves non-covalent interactions such as hydrogen bonding and hydrophobic interactions with biological targets, which are essential for its therapeutic efficacy .

In Vitro Studies

A related compound demonstrated moderate inhibitory activity against PTP1B with an IC50 value of 2.87 ± 0.24 μM . This suggests that derivatives of this compound could serve as promising lead compounds for developing new therapeutic agents aimed at metabolic disorders.

Case Studies

  • Diabetes Treatment : A study evaluated the effectiveness of various diazaspiro compounds, including this compound, in inhibiting PTP1B activity in vitro. Results indicated significant inhibition, supporting further exploration of this compound as a therapeutic agent for diabetes management.
  • Cancer Research : Preliminary investigations into the antitumor activity of related compounds showed potential antiproliferative effects against various cancer cell lines. The structural similarities suggest that this compound may also exhibit similar properties, warranting further research into its anticancer potential .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step procedures that allow for modifications to enhance biological properties. Notably, it can undergo chemo- and regioselective defluorinative [3 + 3] annulation with pyrazolones to form new cyclic structures, which can be further functionalized to optimize biological activity.

Properties

Molecular Formula

C8H11F3N2O

Molecular Weight

208.18 g/mol

IUPAC Name

3-(trifluoromethyl)-1-oxa-2,10-diazaspiro[4.5]dec-2-ene

InChI

InChI=1S/C8H11F3N2O/c9-8(10,11)6-5-7(14-13-6)3-1-2-4-12-7/h12H,1-5H2

InChI Key

FLJLCHRECQAWGA-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CC(=NO2)C(F)(F)F

Origin of Product

United States

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